molecular formula C21H23BrN2OS B7751594 2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide

2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide

Cat. No.: B7751594
M. Wt: 431.4 g/mol
InChI Key: KOFDYQIILUQJEG-UHFFFAOYSA-N
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Description

2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

2-[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS.BrH/c1-13-7-10-19-20(14(13)2)23-21(25-19)22-12-18(24)17-9-8-15-5-3-4-6-16(15)11-17;/h7-11H,3-6,12H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFDYQIILUQJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC(=O)C3=CC4=C(CCCC4)C=C3)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various proteins, potentially inhibiting their activity and leading to therapeutic effects . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

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